(2Z)-6-ACETYL-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
Overview
Description
(2Z)-6-ACETYL-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes multiple functional groups such as acetyl, methoxy, and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-ACETYL-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and optimization techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-ACETYL-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
(2Z)-6-ACETYL-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-6-ACETYL-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one: This compound shares a similar thiazolopyrimidine core but has different substituents, leading to distinct chemical and biological properties.
2-METHOXYETHYL (2Z)-2-[4-(DIETHYLAMINO)BENZYLIDENE]-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: Another related compound with variations in the substituents, affecting its reactivity and applications.
Uniqueness
The uniqueness of (2Z)-6-ACETYL-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2Z)-6-acetyl-2-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O5S/c1-8-31(9-2)20-11-10-19(23(15-20)36-6)14-25-28(34)32-27(22-13-12-21(35-5)16-24(22)37-7)26(18(4)33)17(3)30-29(32)38-25/h10-16,27H,8-9H2,1-7H3/b25-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTGCQWKOSKWFU-QFEZKATASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)C)C4=C(C=C(C=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)C)C4=C(C=C(C=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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